5-(5-Formylfuran-2-yl)-2-methylbenzoic acid
Description
5-(5-Formylfuran-2-yl)-2-methylbenzoic acid (CAS: 330977-65-6; C₁₂H₈O₅; MW: 232.19 g/mol) is a benzoic acid derivative featuring a 2-methyl substitution on the aromatic ring and a 5-formylfuran-2-yl group at the para position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting enzymes such as SHP2 phosphatase and Pim kinases . Its synthesis typically involves condensation reactions between formylfuran precursors and substituted benzoic acids under basic conditions, followed by acidification to precipitate the product . Notably, the compound exhibits low solubility in aqueous and organic solvents, necessitating purification via reverse-phase HPLC for biochemical assays .
Properties
IUPAC Name |
5-(5-formylfuran-2-yl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNPVCQQDJXOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461429-48-1 | |
| Record name | 5-(5-formylfuran-2-yl)-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Formylfuran-2-yl)-2-methylbenzoic acid typically involves multi-step organic reactionsThe benzoic acid moiety is then introduced via coupling reactions, such as Suzuki coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Oxidation of the Formyl Group
The formyl group (-CHO) can undergo oxidation to carboxylic acids. For example, in 5-Formyl-2-methylbenzoic acid , oxidation with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) would convert the aldehyde to a carboxylic acid group (-COOH). This reaction is common in aldehyde-containing aromatic systems.
Key Product :
5-(5-Carboxyfuran-2-yl)-2-methylbenzoic acid
Reduction of the Formyl Group
The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . This is analogous to reductions observed in 5-Formyl-2-methylbenzoic acid .
Key Product :
5-(5-Hydroxymethylfuran-2-yl)-2-methylbenzoic acid
Substitution Reactions
The methyl group (-CH₃) on the benzoic acid moiety may undergo electrophilic substitution under acidic conditions. Reagents like bromine (Br₂) or chlorine (Cl₂) could introduce halogens, while thionyl chloride (SOCl₂) might activate the hydroxyl group for nucleophilic substitution, as seen in similar benzoic acid derivatives .
Key Product :
5-(5-Formylfuran-2-yl)-2-halobenzoic acid (e.g., bromo or chloro derivatives)
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | Aqueous acidic conditions | 5-(5-Carboxyfuran-2-yl)-2-methylbenzoic acid |
| Reduction | NaBH₄ or LiAlH₄ | Anhydrous ethanol or THF | 5-(5-Hydroxymethylfuran-2-yl)-2-methylbenzoic acid |
| Substitution | Br₂/Cl₂ (with H₂SO₄) | Acidic, heated conditions | 5-(5-Formylfuran-2-yl)-2-halobenzoic acid |
Cross-Coupling Reactions
Suzuki-Miyaura coupling is a plausible method for introducing new substituents. For example, 5-formyl-2-furylboronic acid could react with aryl halides to form substituted derivatives, as demonstrated in related furan-based systems .
Knoevenagel Condensation
The formyl group can participate in Knoevenagel condensations with active methylene compounds (e.g., rhodanine derivatives), forming conjugated systems. This reaction is critical in designing bioactive molecules, as seen in analogous furan-aldehyde systems .
Stability and Environmental Factors
The compound’s stability depends on storage conditions. For example, 5-Formyl-2-methylbenzoic acid requires storage at 2–8°C , suggesting sensitivity to heat and humidity . Similar precautions would likely apply to the target compound.
Biochemical and Pharmaceutical Implications
While direct data on the target compound is unavailable, analogous benzylic compounds (e.g., 5-Formyl-2-methylbenzoic acid ) are known to interact with enzymes and receptors, influencing biochemical pathways. Further research is needed to explore its specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of 5-(5-Formylfuran-2-yl)-2-methylbenzoic acid exhibit significant biological activities. For instance, compounds related to this structure have shown promise as inhibitors of various cancer-related enzymes, including those involved in the regulation of cell proliferation and apoptosis.
- Enzyme Inhibition : Studies have demonstrated that this compound can act as an effective inhibitor for several phosphotyrosine phosphatases (PTPs), which are critical in signaling pathways associated with cancer and other diseases. For example, derivatives were evaluated for their ability to inhibit YopH, a bacterial toxin, showcasing their potential in therapeutic applications against infections caused by pathogens like Yersinia pestis .
- Synthesis of Bioactive Compounds : The compound serves as a versatile building block in the synthesis of biologically active molecules. It has been utilized in the development of inhibitors for HIV-1 integrase and epidermal growth factor receptor inhibitors, highlighting its relevance in antiviral and anticancer drug discovery .
Organic Synthesis Applications
- Suzuki Coupling Reactions : this compound is employed as a reagent in Suzuki coupling reactions, facilitating the formation of π-extended heteroarylfuran systems. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals .
- Synthesis of Functionalized Derivatives : The compound's ability to undergo further functionalization allows for the creation of various derivatives with enhanced properties. For instance, modifications can lead to improved solubility or biological activity, making it an essential component in designing new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 5-(5-Formylfuran-2-yl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan ring and benzoic acid moiety can also interact with hydrophobic and aromatic regions of biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
2-Hydroxy vs. 2-Methyl Substitutions
- This derivative is a precursor to inhibitors like SBI-0165 (IC₅₀ = 120 nM against SHP2) .
- 5-(5-Formylfuran-2-yl)-2-methylbenzoic acid : The methyl group improves lipophilicity, favoring membrane permeability in kinase inhibitors (e.g., CX-6258 derivatives) .
Thiophene vs. Furan Heterocycles
Functional Group Modifications on the Furan Ring
Aldehyde vs. Boronic Acid Groups
- (5-Formylfuran-2-yl)boronic acid (CAS: 1150114-44-5): The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl intermediates for anticancer agents .
- This compound : The aldehyde group allows condensation with amines or thiosemicarbazides to form imine linkages, critical in protease inhibitor design .
Ether and Sulfonamide Derivatives
- 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid (CAS: 696648-38-1): Incorporation of a sulfonamide group enhances metabolic stability and targets leucine aminopeptidases .
- 5-{[(5-formylfuran-2-yl)methoxy]methyl}furan-2-carboxylic acid (M = 250 g/mol): This ether-linked derivative is a biorefinery intermediate, undergoing oxidation and reduction pathways distinct from benzoic acid analogs .
Physicochemical Properties and Solubility
Biological Activity
5-(5-Formylfuran-2-yl)-2-methylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties . For instance, compounds related to this structure have demonstrated inhibition of viral replication in various assays, including those targeting norovirus. The dose-dependent responses suggest that modifications to the core structure can enhance antiviral efficacy, with some analogs achieving IC50 values in the low micromolar range .
Enzyme Inhibition
Studies have shown that this compound and its derivatives can effectively inhibit protein tyrosine phosphatases (PTPs) , which are critical in various signaling pathways associated with cancer and other diseases. The inhibition mechanism involves binding to specific sites on the enzyme, thus preventing substrate access. In particular, NMR-based screening has identified several potent inhibitors derived from similar chemical scaffolds .
Protein Degradation Pathways
The compound has been evaluated for its effects on cellular protein degradation systems, notably the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . In vitro studies using human foreskin fibroblasts revealed that certain derivatives significantly enhance the activity of these pathways, which are crucial for maintaining cellular homeostasis and mitigating age-related decline in proteostasis .
Study 1: Antiviral Efficacy
A study focused on the antiviral properties of this compound analogs found that modifications to the furan ring increased potency against norovirus. The most effective compound showed an IC50 of 6 µM, suggesting that structural optimization can lead to significant improvements in antiviral activity .
Study 2: Enzyme Inhibition
In another investigation, a series of benzoic acid derivatives were synthesized and tested against PTPs. Among these, a derivative closely related to this compound showed over 70% inhibition at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent against diseases characterized by dysregulated PTP activity .
Summary of Biological Activities
Q & A
Q. Critical Factors :
- Catalyst efficiency and ligand selection in cross-coupling reactions.
- Temperature control during oxidation steps to preserve the formyl group.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR :
- 1H-NMR : Expect peaks for the formyl proton (δ 9.6–10.1 ppm, singlet), aromatic protons on the furan (δ 6.5–7.5 ppm), and methyl group on the benzoic acid (δ 2.3–2.6 ppm, singlet).
- 13C-NMR : The formyl carbonyl appears at δ 190–195 ppm, while the benzoic acid carbonyl is δ 168–172 ppm. Aromatic carbons on the furan ring range from δ 110–150 ppm .
- IR Spectroscopy : Strong absorption bands for the formyl group (~1700 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
- UV-Vis : Conjugation between the furan and benzoic acid moieties results in λmax ~260–280 nm (π→π* transitions) .
Validation : Compare spectral data with structurally analogous compounds, such as 5-formylfuran-2-carboxylic acid (CAS 13529-17-4) .
Advanced: How can computational methods predict the reactivity of the formyl group in this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The formyl group’s LUMO (low-lying π* orbital) is highly electrophilic, making it susceptible to nucleophilic attack (e.g., in Schiff base formation).
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (positive MEP) around the formyl carbon, guiding derivatization strategies (e.g., condensation with amines) .
- Reactivity in Condensation Reactions : Simulate reaction pathways for formyl group interactions with hydrazines or hydroxylamines. Compare activation energies to experimental kinetics .
Case Study : Analogous furan derivatives (e.g., 5-formyl-2-furoic acid) show similar reactivity patterns in silico and in vitro .
Advanced: What are the challenges in analyzing degradation products of this compound under varying pH conditions?
Methodological Answer:
- Degradation Pathways :
- Acidic Conditions (pH < 3) : Hydrolysis of the formyl group to carboxylic acid, forming 5-(5-carboxyfuran-2-yl)-2-methylbenzoic acid.
- Alkaline Conditions (pH > 10) : Decarboxylation of the benzoic acid moiety, yielding 5-(5-formylfuran-2-yl)toluene.
- Analytical Strategies :
- HPLC-DAD/ESI-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Monitor m/z shifts (e.g., loss of CO₂ in decarboxylation: Δm/z = -44).
- Stability-Indicating Assays : Accelerated degradation studies (40–60°C, 75% RH) coupled with mass spectrometry to identify major degradants .
Key Challenge : Distinguishing between hydrolytic and oxidative degradation products requires isotopic labeling (e.g., 13C-formyl group tracking) .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to isolate the crystalline product. The benzoic acid group enhances solubility in polar solvents.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:1 gradient) effectively separates unreacted starting materials. Monitor fractions by TLC (Rf ~0.3 in 1:1 EA/hexane) .
- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous solution (pH > 8) to remove non-acidic impurities .
Advanced: How does the electronic structure of the furan ring influence the compound’s intermolecular interactions?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing to identify π-π stacking between furan and benzoic acid rings. The electron-rich furan oxygen participates in hydrogen bonding with the carboxylic acid group .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O-H···O and C-H···O interactions) using CrystalExplorer. The formyl group’s dipole enhances crystal lattice stability .
- Comparative Studies : Contrast with non-formylated analogs (e.g., 5-methylfuran-2-yl derivatives) to isolate the formyl group’s role in supramolecular assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
